2-Chloro-3-isothiocyanatopyridine
Overview
Description
2-Chloro-3-isothiocyanatopyridine is a chemical compound with the molecular formula C6H3ClN2S . It is used in various chemical reactions and has several applications in the field of chemistry.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom and an isothiocyanate group attached to it . The exact positions of these groups on the pyridine ring can be determined through various spectroscopic techniques.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various experimental techniques . These properties include its molecular weight, solubility, melting point, boiling point, and others.Scientific Research Applications
Chemical Properties and Reactions
- 2-Chloro-3-isothiocyanatopyridine, through its lithiation pathway, shows complex interactions. For example, the lithiation of 2-chloro and 2-methoxypyridine with lithium dialkylamides was investigated, revealing the critical role of H-6 and H-3 protons in ensuring complete C-3 lithiation, indicating a complex lithiation process with possible formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
- The synthesis of pyrido[3,2-d]pyrimidine derivatives and azolopyrido[3,2-d]pyrimidines from 2-ethoxycarbonyl-3-isothiocyanatopyridine demonstrates its utility in producing diverse chemical structures (Urleb, Stanovnik, & Tiŝler, 1990).
Photophysical and Binding Properties 3. The study of the reaction of 2-chloropyridine derivatives and their photophysical properties, such as large Stokes shifts and strong solvatochromism, highlights their potential as building blocks for environment-sensitive probes (Doebelin et al., 2014).
- The interaction of tetrapyridylporphyrins containing chloro(2,2'-bipyridine)platinum(II) complexes with DNA, where the compounds bind preferentially at the DNA major grooves, demonstrates the significance of such pyridine derivatives in studying DNA interactions (Naue et al., 2009).
Synthetic Applications and Characterizations 5. The synthesis and characterization of 1,3,4‐Thiadiazole and 1,3,4‐Oxadiazole derivatives containing 2‐Chloropyridin‐5‐yl‐methyl Moiety indicate the versatility of this compound in creating diverse heterocyclic compounds (Holla et al., 2004).
- The synthesis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines from 2-, 3- and 4-aminopyridines showcases the compound's reactivity in forming a range of substituted azines (Koutentis, Koyioni, & Michaelidou, 2011).
Safety and Hazards
Future Directions
The future directions for research on 2-Chloro-3-isothiocyanatopyridine could involve further exploration of its synthesis, reactions, and applications . This could include the development of new synthetic methods, the discovery of new reactions, and the investigation of new applications in various fields.
Mechanism of Action
Target of Action
Isothiazolinones, a class of compounds to which 2-chloro-3-isothiocyanatopyridine belongs, are known to have broad-spectrum antimicrobial activity . This suggests that the compound may interact with a variety of targets, potentially including proteins, enzymes, or cellular structures that are essential for the survival and growth of microorganisms.
Mode of Action
Isothiazolinones are known to interfere with the normal functioning of cells, leading to their death . It is plausible that this compound shares a similar mode of action, disrupting essential cellular processes in its targets.
Biochemical Pathways
Given the broad-spectrum activity of isothiazolinones, it is likely that multiple pathways are affected . These could include pathways involved in cell wall synthesis, protein production, and other essential cellular functions.
Pharmacokinetics
The compound’s molecular weight, as reported by bld pharm, is 17062 , which suggests it may have favorable bioavailability characteristics.
Result of Action
Based on the known effects of isothiazolinones, it can be inferred that the compound likely disrupts essential cellular processes, leading to cell death .
Properties
IUPAC Name |
2-chloro-3-isothiocyanatopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFYJJWYKOFTHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511923 | |
Record name | 2-Chloro-3-isothiocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50470-12-7 | |
Record name | 2-Chloro-3-isothiocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40511923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-isothiocyanatopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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